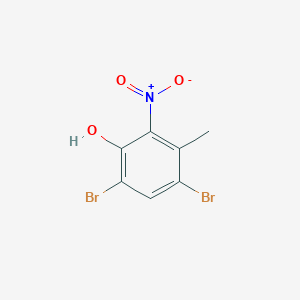

4,6-Dibromo-3-methyl-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3-methyl-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO3/c1-3-4(8)2-5(9)7(11)6(3)10(12)13/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVJTLKZTHZMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936262-28-0 | |

| Record name | 4,6-dibromo-3-methyl-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Dibromo 3 Methyl 2 Nitrophenol

Direct Electrophilic Bromination and Nitration Strategies

Direct functionalization of a readily available starting material like m-cresol (B1676322) is often the most atom-economical approach. However, achieving the desired 4,6-dibromo-2-nitro substitution pattern requires careful control over reaction conditions to manage the regioselectivity of both bromination and nitration steps.

The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group, while the methyl group is a less activating, ortho-, para-director. In 3-methylphenol, the positions ortho and para to the hydroxyl group are 2, 4, and 6. The methyl group at position 3 further influences the electronic and steric environment.

A plausible direct approach involves a two-step process: dinitration followed by bromination, or dibromination followed by nitration. The order of these steps is critical in determining the final product.

Route A: Dinitration followed by Bromination: The dinitration of 3-methylphenol would likely lead to a mixture of isomers, with the major product being 3-methyl-2,4-dinitrophenol (B162702) or 3-methyl-4,6-dinitrophenol (B3054698) due to the directing effects of the hydroxyl and methyl groups. Subsequent bromination of this dinitrophenol would be challenging due to the deactivating nature of the two nitro groups.

Route B: Dibromination followed by Nitration: A more viable direct route involves the initial dibromination of 3-methylphenol. The hydroxyl group will direct the bromine atoms to the positions ortho and para to it, which are positions 2, 4, and 6. Due to steric hindrance from the methyl group at position 3, bromination is favored at positions 4 and 6, yielding 4,6-dibromo-3-methylphenol. Subsequent nitration of this intermediate would then be directed by the combined effects of the hydroxyl, methyl, and two bromo substituents. The hydroxyl group strongly directs ortho, and since positions 4 and 6 are blocked, the nitro group would preferentially be introduced at position 2.

A mild and regioselective method for the bromination of phenols has been developed using trimethylsilyl (B98337) bromide (TMSBr) in the presence of a sulfoxide. This system shows high para-selectivity, which would be advantageous in the initial bromination step. chemistryviews.org

The choice of catalysts and reaction conditions is paramount for controlling the regioselectivity and yield of the desired product.

For the dibromination of 3-methylphenol , various brominating agents can be employed. A common method involves the use of bromine in a suitable solvent like glacial acetic acid. The reaction temperature is typically kept low initially and may be raised to ensure completion.

For the subsequent nitration of 4,6-dibromo-3-methylphenol , a mixture of nitric acid and sulfuric acid is the traditional nitrating agent. However, to achieve mononitration and prevent side reactions, milder conditions are preferable. The use of ammonium (B1175870) nitrate (B79036) and potassium bisulfate in a solvent like acetonitrile (B52724) at reflux can provide a greener and more regioselective ortho-nitration of phenols. dergipark.org.tr

The following table outlines plausible reaction conditions for the direct synthesis route:

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Probable Yield (%) |

| Dibromination | 3-Methylphenol, Bromine (2 eq.) | - | Glacial Acetic Acid | 0 to 25 | 2-4 | 85-95 |

| Nitration | 4,6-Dibromo-3-methylphenol, NH₄NO₃, KHSO₄ | - | Acetonitrile | Reflux | 3-6 | 70-85 |

Note: The yields are estimated based on similar reactions reported in the literature and would require experimental optimization.

Multi-Step Synthesis from Precursor Molecules

Multi-step syntheses offer greater control over regiochemistry by introducing functional groups in a specific order and utilizing protecting groups or functional group interconversions.

An alternative multi-step approach could start from a pre-functionalized phenol. For instance, starting with 2-nitro-3-methylphenol, one could perform a regioselective dibromination. The nitro group is a meta-director and deactivating, while the hydroxyl group is an ortho-, para-director and activating. The strong activating effect of the hydroxyl group would likely dominate, directing the bromine atoms to positions 4 and 6, yielding the target compound.

Functional group interconversions can also be employed to achieve the desired substitution pattern. For example, one could start with a molecule containing an amino group, which can be later converted to a nitro group.

A potential, though more complex, strategy could involve:

Starting with 3-methyl-2-aminophenol.

Protecting the amino and hydroxyl groups.

Performing a regioselective dibromination at positions 4 and 6.

Deprotecting the functional groups.

Oxidizing the amino group to a nitro group.

This approach, while longer, can offer a high degree of regiochemical control.

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of 4,6-Dibromo-3-methyl-2-nitrophenol.

Key green chemistry considerations include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or in some cases, performing reactions under solvent-free conditions.

Catalytic Reagents: Employing catalytic reagents instead of stoichiometric ones to minimize waste. For instance, the use of solid acid catalysts like zeolites or sulfated zirconia for nitration can offer advantages in terms of reusability and reduced acid waste compared to the traditional nitric acid/sulfuric acid mixture. paspk.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct functionalization routes generally have a higher atom economy than multi-step syntheses involving protecting groups.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.

The use of ammonium nitrate and potassium bisulfate for nitration is an example of a greener alternative to strong acid mixtures. dergipark.org.tr Additionally, developing catalytic systems for bromination that avoid the use of elemental bromine would be a significant green advancement.

The following table summarizes some green chemistry approaches applicable to the synthesis:

| Green Principle | Conventional Method | Greener Alternative |

| Solvent | Chlorinated solvents | Water, Ethanol, Acetonitrile, Solvent-free |

| Nitrating Agent | Conc. HNO₃/H₂SO₄ | NH₄NO₃/KHSO₄, Solid acid catalysts |

| Energy Source | Conventional heating | Microwave irradiation |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Scalability and Efficiency Considerations in Laboratory Synthesis

The practical synthesis of this compound on a laboratory scale necessitates a focus on high-yielding steps, simple purification procedures, and manageable reaction conditions. The primary strategies would likely involve either the dibromination of a nitrophenol precursor or the nitration of a dibromophenol precursor.

One highly efficient and scalable approach observed in the synthesis of analogous compounds is the direct bromination of a nitrophenol. For instance, the synthesis of 2,6-dibromo-4-nitrophenol (B181593) from p-nitrophenol has been demonstrated on a multi-mole scale with excellent yields of 96–98%. orgsyn.org This procedure involves the dropwise addition of bromine in glacial acetic acid to a solution of the nitrophenol. orgsyn.org The reaction is robust, and the product often crystallizes directly from the reaction mixture in high purity after the addition of water, minimizing the need for complex purification like column chromatography. orgsyn.org This method's scalability is enhanced by straightforward temperature management and a simple workup involving filtration and washing. orgsyn.org Adopting this strategy for this compound would involve starting with 3-methyl-2-nitrophenol (B1664609). The strong activating and ortho-, para-directing hydroxyl group, combined with the meta-directing nitro group, would guide the bromine atoms to the 4- and 6-positions.

The choice of purification method is a critical factor in the efficiency of any synthesis. Procedures that yield a product pure enough for subsequent use after a simple filtration and wash are vastly more efficient and scalable than those requiring chromatographic purification. orgsyn.org The high crystallinity of many brominated nitrophenols often facilitates this simpler workup. orgsyn.org

The following table outlines key data from established, analogous synthetic procedures that inform the potential scalability and efficiency of synthesizing this compound.

Interactive Data Table: Comparison of Analogous Synthetic Steps

| Target Compound (Analog) | Starting Material | Reagents | Solvent | Yield | Key Efficiency/Scalability Features |

|---|---|---|---|---|---|

| 2,6-Dibromo-4-nitrophenol orgsyn.org | p-Nitrophenol | Bromine | Glacial Acetic Acid | 96-98% | High yield on a large scale; product crystallizes and requires minimal purification. |

| 4-Bromo-2-nitrophenol chemicalbook.com | p-Bromophenol | Nitric Acid | Dichloroethane | Not specified | Utilizes a continuous flow reactor for excellent reaction control and scalability. |

| 4-Bromo-2-nitrophenol chemicalbook.com | 2-Nitrophenol | Oxidant, Acid, Bromide Source, Vanadyl Schiff base complex | Methanol | 100% | Catalytic process achieving quantitative yield under mild conditions. |

Ultimately, for the laboratory synthesis of this compound, a strategy involving the bromination of 3-methyl-2-nitrophenol in acetic acid appears to be the most promising for scalability and efficiency, based on direct analogies with high-yielding, large-scale preparations of similar compounds. orgsyn.org

Advanced Spectroscopic and Structural Elucidation Studies of 4,6 Dibromo 3 Methyl 2 Nitrophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No dedicated research articles or spectral databases containing high-resolution ¹H and ¹³C NMR data for 4,6-Dibromo-3-methyl-2-nitrophenol could be located.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not documented in available scientific literature. For a conclusive analysis, the compound would need to be synthesized and subjected to NMR spectroscopic examination.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

There are no published studies detailing the application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural elucidation of this compound. Such studies would be instrumental in confirming the connectivity and spatial relationships of the atoms within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Dynamics and Intermolecular Interactions

A thorough search did not yield any published FT-IR or Raman spectra for this compound. Analysis of related compounds, such as various nitrophenol and bromophenol isomers, has been conducted, but specific data for the title compound is absent. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Fragmentation Pathway Analysis

No high-resolution mass spectrometry data or analysis of the fragmentation pathways for this compound is available in the public domain. While mass spectral data for other dibromonitrophenol isomers exist, they are not directly applicable for a detailed analysis of the title compound. nih.gov

Single-Crystal X-ray Diffraction Analysis

A search for crystallographic data did not uncover any single-crystal X-ray diffraction studies for this compound. Therefore, definitive information on its solid-state molecular conformation and stereochemistry remains undetermined.

Analysis of Supramolecular Architectures and Non-Covalent Interactions

A thorough search of crystallographic databases and peer-reviewed literature reveals a notable absence of studies focused on the single-crystal X-ray diffraction of this compound. Consequently, there is no experimental data available to definitively describe its supramolecular architecture.

In the absence of experimental data, a hypothetical analysis based on the compound's functional groups (hydroxyl, nitro, methyl, and bromo) can be made. One would anticipate the presence of various non-covalent interactions that could dictate its crystal packing. These would likely include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group are potential acceptors. Intramolecular hydrogen bonding between the hydroxyl and the ortho-nitro group is highly probable, which would influence the molecule's conformation. Intermolecular hydrogen bonds could also play a role in forming larger assemblies.

Halogen Bonding: The bromine atoms on the aromatic ring could act as halogen bond donors, interacting with electron-rich atoms like the oxygen atoms of the nitro or hydroxyl groups on adjacent molecules.

π-π Stacking: The aromatic nature of the phenol (B47542) ring suggests the possibility of π-π stacking interactions between parallel rings of neighboring molecules, contributing to the stability of the crystal lattice.

Without experimental crystallographic data, the specific nature and hierarchy of these interactions in this compound remain speculative.

Computational and Theoretical Investigations of 4,6 Dibromo 3 Methyl 2 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 4,6-dibromo-3-methyl-2-nitrophenol. These methods offer a detailed view of the molecule's characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful computational tool for predicting the molecular geometry and electronic properties of compounds like this compound. DFT calculations, often employing basis sets such as B3LYP/6-31+G(d,p), can determine the optimized molecular structure, bond lengths, and bond angles with high accuracy. tandfonline.com For similar phenol (B47542) derivatives, DFT studies have shown good correspondence with experimental data, such as those obtained from X-ray diffraction. tandfonline.com

The electronic structure, including the distribution of electron density and the nature of chemical bonds, can be thoroughly analyzed. This provides insights into the influence of the bromo, methyl, and nitro substituents on the phenol ring.

Ab Initio and Semi-Empirical Methods for Energetic and Spectroscopic Property Predictions

Ab initio methods, like Hartree-Fock (HF), and semi-empirical methods are also employed to investigate the properties of nitrophenol derivatives. While ab initio methods are computationally intensive, they provide a high level of theoretical accuracy. Semi-empirical methods, being less demanding, are useful for larger systems or for preliminary calculations.

These methods are used to predict various energetic properties, such as the total energy of the molecule, which can be related to its stability. taylorandfrancis.com For instance, theoretical studies on nitrotoluene isomers have utilized high-level methods like CCSD(T)/CBS to construct potential energy surfaces and determine reaction kinetics. nih.gov Spectroscopic properties, including vibrational frequencies (FT-IR and FT-Raman), are also calculated and can be compared with experimental spectra for validation. core.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of this compound, particularly its conformational flexibility and interactions with solvents. MD simulations can reveal how the molecule changes its shape over time and how solvent molecules arrange themselves around it. chemmethod.com

For related nitrophenol compounds, MD simulations have been used to study their adsorption onto surfaces like graphene, highlighting the role of hydrogen bonding and van der Waals interactions. chemmethod.com Furthermore, simulations can elucidate the influence of the solvent on the conformational landscape of the molecule, which can differ significantly from the gas phase. mdpi.com Reactive MD simulations, using force fields like ReaxFF, can even model chemical reactions, such as the ozonation of p-nitrophenol in water. pku.edu.cnmdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular chemical stability and reactivity. malayajournal.org

A smaller HOMO-LUMO gap suggests higher reactivity. malayajournal.org The distribution of these orbitals across the molecule can identify the likely sites for electrophilic and nucleophilic attack. For substituted phenols, FMO analysis helps to understand how different functional groups influence the electronic properties and reactivity of the molecule. researchgate.netrsc.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping out the reaction pathways and identifying the transition states of chemical reactions involving this compound. By calculating the potential energy surfaces, researchers can determine the energy barriers for different reaction channels. nih.gov

For example, theoretical studies on the photolysis of o-nitrophenol have identified an excited-state intramolecular proton transfer (ESIPT) mechanism, leading to the formation of an unstable aci-nitro isomer. nih.govrsc.org These calculations can pinpoint the geometries of transition states and intermediates, providing a detailed mechanistic understanding that is often difficult to obtain experimentally. nih.gov

Prediction and Validation of Spectroscopic Parameters

Computational chemistry plays a significant role in the prediction and interpretation of various spectroscopic data for this compound. Theoretical calculations can predict vibrational spectra (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comresearchgate.net

Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. mdpi.com For similar compounds, the calculated spectroscopic data often show good agreement with experimental measurements, aiding in the definitive assignment of spectral signals to specific molecular structures and vibrations. tandfonline.comcore.ac.uk This synergy between computational prediction and experimental validation is a powerful tool in chemical analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.comnih.gov It provides a map of the electrostatic potential on the electron density surface, which is crucial for predicting and understanding a molecule's reactive behavior. nih.gov The MEP is a key descriptor in identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electron density and are therefore attractive to electrophiles (electron-seeking species). researchgate.net Conversely, areas with positive electrostatic potential, usually depicted in blue, are electron-deficient and represent the sites prone to nucleophilic attack (nucleus-seeking species). researchgate.net Intermediate potential values are often shown in green. The MEP is calculated using quantum chemical methods, such as Density Functional Theory (DFT), which provide a rigorous and experimentally comparable representation of a molecule's electronic properties. nih.gov

For this compound, the MEP map is influenced by the combined electronic effects of its various functional groups: the hydroxyl (-OH), nitro (-NO2), methyl (-CH3), and bromo (-Br) substituents on the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, which significantly decreases the electron density on the aromatic ring, particularly at the ortho and para positions relative to its location. The bromine atoms also act as electron-withdrawing groups through their inductive effect, while the hydroxyl and methyl groups are generally considered electron-donating.

The interplay of these substituents creates a distinct electrostatic potential distribution across the molecule. The most negative potential is expected to be localized around the oxygen atoms of the nitro and hydroxyl groups, making these areas the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group, on the other hand, is anticipated to be a region of high positive potential, rendering it susceptible to nucleophilic interaction.

The aromatic ring itself will exhibit a more complex potential landscape. The strong electron-withdrawing nature of the nitro group at position 2 and the bromine atoms at positions 4 and 6 would lead to a generally positive potential across the carbon atoms of the ring, making them less susceptible to electrophilic attack compared to unsubstituted benzene. However, the electron-donating methyl group at position 3 may slightly counteract this effect in its immediate vicinity.

By analyzing the MEP map, the probable reactive sites of this compound can be qualitatively identified as shown in the conceptual data table below.

| Molecular Region | Predicted Electrostatic Potential | Susceptibility to Attack |

| Oxygen atoms of the Nitro group | Highly Negative | Electrophilic Attack |

| Oxygen atom of the Hydroxyl group | Highly Negative | Electrophilic Attack |

| Hydrogen atom of the Hydroxyl group | Highly Positive | Nucleophilic Attack |

| Aromatic Ring | Generally Positive (Electron Deficient) | Nucleophilic Attack |

This predictive power of MEP analysis is instrumental in understanding the chemical reactivity and potential interactions of this compound in various chemical and biological systems.

Chemical Reactivity and Transformation Pathways of 4,6 Dibromo 3 Methyl 2 Nitrophenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.commasterorganicchemistry.com In EAS, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring. masterorganicchemistry.com For 4,6-Dibromo-3-methyl-2-nitrophenol, the positions available for substitution are sterically hindered and electronically deactivated by the adjacent bromo and nitro groups.

| Reaction Type | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Further nitration is unlikely due to the deactivating effect of existing nitro and bromo groups. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Additional halogenation is sterically hindered and electronically disfavored. |

| Sulfonation | Fuming H₂SO₄ | Sulfonation is possible but would likely require harsh reaction conditions. youtube.com |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | These reactions are generally unsuccessful on strongly deactivated rings. |

Nucleophilic Reactions at the Hydroxyl Group and Aromatic Core

The hydroxyl group of this compound can act as a nucleophile, participating in reactions such as ether and ester formation. The electron-withdrawing nature of the nitro and bromo substituents increases the acidity of the phenolic proton, facilitating its removal by a base to form a phenoxide ion. This phenoxide is a more potent nucleophile than the neutral phenol (B47542).

Nucleophilic aromatic substitution (SNAr) on the aromatic core is also a possibility, particularly at the positions activated by the nitro group. However, the presence of two bromine atoms makes the ring electron-deficient and thus more susceptible to nucleophilic attack, especially at the carbon atoms bearing the bromine atoms.

| Reaction Type | Reagents | Product Type |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH) | Alkyl phenyl ether |

| Esterification (Schotten-Baumann) | Acyl chloride/anhydride (B1165640), Base (e.g., pyridine) | Phenyl ester |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻, R₂NH) | Substitution of a bromine atom |

Recent studies on similar structures, like 4,6-dichloro-5-nitrobenzofuroxan, have shown that such compounds readily react with various nucleophiles. mdpi.com These reactions often proceed via a two-step mechanism involving a nucleophilic attack to form an intermediate, followed by the elimination of a halide ion. mdpi.com

Reduction and Oxidation Reactions of the Nitro and Hydroxyl Moieties

The nitro group of this compound is readily reducible to an amino group using a variety of reducing agents. wikipedia.org This transformation is a cornerstone of synthetic organic chemistry, providing a route to substituted anilines. unimi.ityoutube.com Common methods include catalytic hydrogenation and the use of metals in acidic media. wikipedia.org The selective reduction of one nitro group in a polynitrated compound can be challenging but is achievable under specific conditions. stackexchange.com

The phenolic hydroxyl group can be oxidized, although this is less common and can lead to complex product mixtures or degradation of the aromatic ring, depending on the oxidizing agent used.

Reduction of the Nitro Group:

| Reducing Agent | Product | Reaction Conditions |

| H₂, Pd/C or PtO₂ | 4,6-Dibromo-2-amino-3-methylphenol | Catalytic hydrogenation wikipedia.org |

| Fe, HCl or SnCl₂, HCl | 4,6-Dibromo-2-amino-3-methylphenol | Metal in acidic media wikipedia.org |

| Na₂S₂O₄ | 4,6-Dibromo-2-amino-3-methylphenol | Sodium dithionite (B78146) reduction wikipedia.org |

Halogen Exchange and Dehalogenation Reactions

The bromine atoms on the aromatic ring can potentially undergo exchange with other halogens, although this typically requires specific catalysts, such as copper salts in the Sandmeyer reaction or related transformations. Dehalogenation, the removal of the bromine atoms, can be achieved through methods like catalytic hydrogenation, often concurrently with the reduction of the nitro group.

Dehydrohalogenation, the elimination of HBr to form an alkyne, is not applicable here as it requires a halogen on an aliphatic chain. byjus.comlearncbse.in

Derivatization Strategies for Synthesis of Novel Analogues and Complexes

The functional groups of this compound offer multiple handles for derivatization to synthesize novel analogues and complexes. The amino group, formed from the reduction of the nitro group, can be acylated, alkylated, or used in the formation of Schiff bases and azo compounds. The phenolic hydroxyl group can be converted into ethers or esters to modify the compound's solubility and electronic properties. nih.gov These derivatization strategies are crucial in medicinal chemistry and materials science for creating compounds with tailored properties. nih.govmdpi.com

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies provide valuable insights into the reaction mechanisms and feasibility of the transformations involving this compound. For instance, kinetic studies of the reactions of similar nitroaromatic compounds with nucleophiles have been conducted to elucidate the reaction pathways. researchgate.net Such studies often involve monitoring the reaction progress spectrophotometrically and analyzing the dependence of the reaction rate on reactant concentrations and temperature. researchgate.net The data obtained can be used to determine rate constants, activation parameters, and to support proposed mechanisms, such as the formation of tetrahedral intermediates in nucleophilic aromatic substitution. researchgate.net

While specific kinetic or thermodynamic data for this compound were not found in the search results, studies on analogous compounds like 3-methyl-4-nitrophenol (B363926) provide a basis for understanding its potential reactivity. researchgate.netnih.gov

Applications of 4,6 Dibromo 3 Methyl 2 Nitrophenol As a Chemical Precursor or Reagent

Role in the Synthesis of Complex Organic Molecules

There is no specific information available in the surveyed scientific literature regarding the use of 4,6-Dibromo-3-methyl-2-nitrophenol as a precursor in the synthesis of complex organic molecules. Its multifunctionality, featuring nitro, bromo, and phenolic hydroxyl groups, theoretically allows for a range of chemical transformations. However, documented examples of its application in multi-step syntheses leading to complex natural products or pharmaceutically active compounds are not present in the available literature.

Utilization in the Design and Synthesis of Ligands for Coordination Chemistry

The potential for this compound to serve as a precursor for ligands in coordination chemistry has not been specifically explored in the available research. While phenolic compounds are often used to create ligands for metal complexes, no studies were found that utilize this particular substituted phenol (B47542) for such purposes. Research on related salicylaldehyde (B1680747) derivatives has shown their utility as excellent ligands for transition metals, but similar studies involving this compound are not documented.

Investigation as a Building Block for Advanced Materials Research

The application of this compound as a building block for advanced materials has not been reported in the scientific literature. While some organic compounds with nitro and bromo functionalities are investigated for applications in materials science, such as in the development of dyes, polymers, or materials with specific electronic properties, there are no specific studies that document the use of this compound in this capacity. Chemical suppliers classify related compounds as organic building blocks for material science, including MOF ligands and OLED materials, but specific research involving this compound is absent.

Development of Novel Methodologies in Organic Synthesis

There are no documented instances of this compound being utilized in the development of novel methodologies in organic synthesis. The unique substitution pattern of this molecule could potentially lend itself to the exploration of new synthetic transformations, but this area remains uninvestigated in the currently accessible scientific literature.

Advanced Analytical Methodologies for Research Oriented Characterization of 4,6 Dibromo 3 Methyl 2 Nitrophenol

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 4,6-Dibromo-3-methyl-2-nitrophenol from potential impurities, starting materials, and byproducts, as well as for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

For instance, a reverse-phase HPLC method developed for the related compound 2,6-Dibromo-3-methyl-4-nitroanisole offers a solid starting point. sielc.comsielc.com Given the structural similarities, a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, would likely provide good separation. sielc.com A mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common choice for such analyses. sielc.comsielc.com The addition of a small amount of acid, like phosphoric acid or formic acid (for mass spectrometry compatibility), is often necessary to ensure sharp peak shapes for phenolic compounds by suppressing the ionization of the hydroxyl group. sielc.comsielc.com

Furthermore, research on the HPLC analysis of 3-methyl-4-nitrophenol (B363926), a metabolite of fenitrothion, provides additional insights. phmethods.netresearchgate.net A successful separation of this compound was achieved using a C18 column with an isocratic mobile phase of acetonitrile and water (60:40 v/v) and UV detection at 270 nm. researchgate.net This suggests that a similar mobile phase composition and a UV detector set to a wavelength where the nitrophenol chromophore absorbs strongly would be effective for this compound.

A hypothetical starting point for an HPLC method for this compound is presented in the table below. Optimization of the mobile phase composition, flow rate, and gradient profile would be necessary to achieve the desired resolution and analysis time.

| Parameter | Suggested Starting Conditions |

| Stationary Phase | C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 270 nm and 350 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of phenolic compounds like this compound by GC can be challenging due to their polarity and potential for thermal degradation. researchgate.net Therefore, a derivatization step is often employed to convert the phenol (B47542) into a more volatile and thermally stable derivative. jfda-online.com

Common derivatization reagents for phenols include silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov Acylation with reagents like propionic anhydride (B1165640) to form ester derivatives is another effective strategy. jfda-online.com These derivatization reactions reduce the polarity and increase the volatility of the analyte, leading to improved peak shape and sensitivity in GC analysis. jfda-online.com

The resulting derivatives can then be analyzed by GC-MS, where the gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for unambiguous identification of the derivatized this compound and its potential isomers or impurities.

| Derivatization Agent | Derivative Formed | Advantages |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl ether | Forms stable derivatives, byproducts are volatile. |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl ether | A powerful silylating agent, suitable for hindered hydroxyl groups. nih.gov |

| Propionic Anhydride | Propionyl ester | Can improve chromatographic efficiency and sensitivity. jfda-online.com |

Electrochemical Studies for Redox Behavior and Sensor Development Principles

The electrochemical behavior of this compound is primarily governed by the redox-active nitro group. Electrochemical techniques, such as cyclic voltammetry, can be employed to study the reduction of the nitro group, providing insights into the compound's reactivity and potential for detection using electrochemical sensors.

Studies on the electrochemical reduction of nitrophenols have shown that the nitro group undergoes an irreversible reduction to a hydroxylamine, and in some cases, further to an amine group. psu.eduresearchgate.netresearchgate.net The potential at which this reduction occurs is dependent on the pH of the solution and the nature and position of other substituents on the aromatic ring. psu.edu The presence of electron-withdrawing bromine atoms on the ring of this compound is expected to facilitate the reduction of the nitro group, shifting the reduction potential to less negative values compared to unsubstituted 2-nitrophenol.

The development of an electrochemical sensor for this compound would involve modifying an electrode surface to enhance the sensitivity and selectivity of the detection. researchgate.net Materials like graphene-based nanocomposites have been shown to improve the electrochemical detection of nitrophenols. jfda-online.com A sensor for this compound could be fabricated by modifying a glassy carbon electrode with a suitable material that promotes the electron transfer kinetics for the reduction of the nitro group. The current response of the sensor would then be proportional to the concentration of the analyte in the sample.

Advanced Spectroscopic Detection in Complex Matrices

The detection and quantification of this compound in complex matrices, such as environmental or biological samples, necessitate the use of advanced spectroscopic techniques with high sensitivity and selectivity.

UV-Visible Spectroscopy: The presence of the nitrophenol chromophore in this compound results in strong absorption in the UV-Visible region. The exact position of the absorption maximum will be influenced by the solvent and the pH of the medium, due to the potential for deprotonation of the phenolic hydroxyl group. While UV-Vis spectroscopy is useful for quantification in simple solutions, its selectivity in complex matrices is limited.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman can provide detailed structural information about the molecule. Characteristic vibrational bands for the nitro group (NO2), the hydroxyl group (O-H), the carbon-bromine bonds (C-Br), and the aromatic ring can be used for identification. longdom.org

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with a chromatographic separation technique (LC-MS or GC-MS), is the gold standard for the unambiguous identification of organic compounds in complex mixtures. Electrospray ionization (ESI) in negative ion mode is particularly well-suited for the analysis of phenols, as it readily forms the [M-H]- ion. The accurate mass measurement provided by high-resolution MS allows for the determination of the elemental composition, and tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis. The use of online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting trace levels of such compounds in various matrices. mdpi.com

| Spectroscopic Technique | Information Provided |

| UV-Visible Spectroscopy | Quantitative information based on light absorption by the nitrophenol chromophore. |

| Infrared (IR) & Raman | Structural information from characteristic vibrational frequencies of functional groups. longdom.org |

| Mass Spectrometry (MS) | Unambiguous identification through accurate mass measurement and fragmentation patterns, especially when coupled with chromatography. |

Environmental Degradation Pathways and Mechanistic Studies of Halogenated Nitrophenols

Photodegradation Mechanisms and Products

The degradation of nitrophenols in the atmosphere is influenced by photolysis. cdc.gov In aqueous environments, photolysis is a significant degradation process, especially in surface waters where sunlight can penetrate. cdc.gov The half-life of nitrophenols in freshwater can range from one to eight days. cdc.gov The process involves the absorption of light by the nitrophenol molecule, which leads to its electronic excitation and subsequent chemical reactions. These reactions can include the cleavage of the nitro group, dehalogenation, and oxidation of the benzene (B151609) ring. The specific products of photodegradation can vary depending on the reaction conditions, such as the presence of other chemical species and the wavelength of light.

Biodegradation Pathways and Microbial Metabolism at a Molecular Level

The biodegradation of halogenated nitrophenols by microorganisms is a key process in their removal from soil and water. cdc.gov Several bacterial strains have been identified that can utilize these compounds as a source of carbon, nitrogen, and energy.

One notable example is the biodegradation of 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP) by Cupriavidus sp. strain CNP-8. nih.gov This bacterium can degrade 2,6-DBNP at concentrations up to 0.7 mM. nih.gov The degradation is initiated by an FAD-dependent monooxygenase, HnpA, which, in the presence of a flavin reductase, HnpB, catalyzes the sequential denitration and debromination of 2,6-DBNP to form 6-bromohydroxyquinol (6-BHQ). nih.gov Subsequently, a dioxygenase, HnpC, is proposed to catalyze the ring-cleavage of 6-BHQ. nih.gov

Similarly, the biodegradation of 3-methyl-4-nitrophenol (B363926) (3M4NP), a breakdown product of the insecticide fenitrothion, has been studied in Burkholderia sp. strain SJ98. nih.govfrontiersin.org In this strain, the degradation is initiated by a monooxygenase, PnpA, which converts 3M4NP to methyl-1,4-benzoquinone (MBQ). nih.govfrontiersin.org A reductase, PnpB, then reduces MBQ to methylhydroquinone (B43894) (MHQ). nih.govfrontiersin.org Further degradation of MHQ is carried out by a series of enzymes including PnpCD, PnpE, and PnpF. nih.govfrontiersin.org

Table 1: Microbial Degradation of Halogenated Nitrophenols

| Compound | Microorganism | Key Enzymes | Initial Products |

| 2,6-dibromo-4-nitrophenol | Cupriavidus sp. strain CNP-8 | HnpA (monooxygenase), HnpB (reductase) | 6-bromohydroxyquinol |

| 3-methyl-4-nitrophenol | Burkholderia sp. strain SJ98 | PnpA (monooxygenase), PnpB (reductase) | Methyl-1,4-benzoquinone, Methylhydroquinone |

Chemical Transformation in Model Environmental Systems

The chemical transformation of nitrophenols can also occur abiotically in the environment. For instance, the fate of p-nitrophenol has been studied in the presence of goethite, an iron oxyhydroxide common in soils, and sulfide (B99878) under anoxic conditions. acs.org In this system, adsorbed p-nitrophenol was released from the goethite surface and subsequently reduced to p-aminophenol. acs.org When conditions shifted to oxic, the presence of Fe(II) from FeS led to the generation of hydroxyl radicals through a Fenton-like reaction, which then completely degraded both p-nitrophenol and p-aminophenol. acs.org This study highlights the important role that mineral surfaces and changing redox conditions can play in the transformation of nitrophenols in the environment.

Mechanistic Insights into Dehalogenation and Denitration Processes

The removal of halogen and nitro groups is a critical step in the detoxification and degradation of halogenated nitrophenols.

Dehalogenation can occur through various microbial mechanisms. Reductive dehalogenation involves the replacement of a halogen with a hydrogen atom, often using the halogenated compound as an electron acceptor. Oxidative dehalogenation, on the other hand, typically involves mono- or dioxygenases that incorporate oxygen into the aromatic ring, leading to the spontaneous elimination of the halogen. Hydrolytic dehalogenation involves the replacement of a halogen with a hydroxyl group from water.

Denitration , the removal of the nitro group, is also a key microbial process. In the case of 2,6-DBNP degradation by Cupriavidus sp. strain CNP-8, the denitration is catalyzed by a monooxygenase. nih.gov In other instances, the nitro group can be reduced to an amino group by nitroreductases. This reduction can be the initial step in the degradation pathway or can occur after modifications to the aromatic ring. For example, in the degradation of p-nitrophenol, the nitro group is often reduced to an amino group, forming p-aminophenol.

The specific mechanisms of dehalogenation and denitration are dependent on the microbial species and the specific structure of the halogenated nitrophenol.

Future Research Horizons for 4,6-Dibromo-3-methyl-2-nitrophenol: An Exploration of Emerging Scientific Avenues

While the existing body of scientific literature provides a foundational understanding of nitrophenolic compounds, the specific molecule this compound remains a subject ripe for future investigation. The unique substitution pattern on the phenol (B47542) ring—featuring two bromine atoms, a methyl group, and a nitro group—suggests a complex interplay of electronic and steric effects that could give rise to novel properties and applications. This article outlines promising future research directions and emerging avenues that could unlock the full potential of this particular chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dibromo-3-methyl-2-nitrophenol, and how can reaction intermediates be monitored?

- Methodology : Bromination and nitration steps must be carefully controlled. For example, bromination of 3-methyl-2-nitrophenol can be performed using Br₂ in H₂SO₄ at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate). Monitor intermediates using TLC (Rf ~0.4–0.6) or HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Parameters : Reaction temperature, stoichiometry of Br₂, and quenching methods to avoid over-bromination.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- NMR : Expect aromatic proton signals in the δ 7.5–8.5 ppm range (1H NMR, CDCl₃) and bromine isotope patterns in the molecular ion cluster (m/z ~318–322 for [M+H]⁺) in mass spectrometry .

- Purity Assessment : Compare retention times with certified reference standards (e.g., HPLC retention time ~12.3 min under gradient elution) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model the molecule’s HOMO-LUMO gap and electrostatic potential surfaces. Basis sets like 6-311++G(d,p) yield accurate dipole moments and charge distributions .

- Application : Predict regioselectivity in further electrophilic substitutions (e.g., sulfonation) based on electron-deficient aromatic rings.

Q. What crystallographic techniques are suitable for resolving the crystal structure of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.